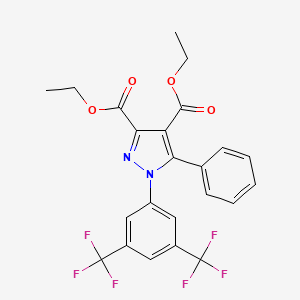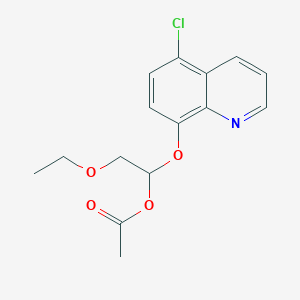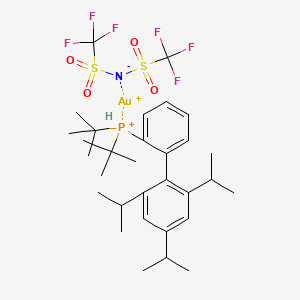
4-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the fourth position, a methyl group at the second position, and a phenylsulfanyl group at the third position on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylindole.
Chlorination: The 2-methylindole is then chlorinated at the fourth position using reagents such as thionyl chloride or phosphorus pentachloride.
Phenylsulfanyl Substitution: The chlorinated product undergoes a substitution reaction with a phenylsulfanyl group, often using thiophenol in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The chlorine atom at the fourth position can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or aniline in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can play a crucial role in binding interactions, while the indole core may facilitate cellular uptake and distribution.
Similar Compounds:
4-Chloro-2-methylindole: Lacks the phenylsulfanyl group, leading to different chemical and biological properties.
2-Methyl-3-(phenylsulfanyl)-1H-indole: Lacks the chlorine atom, which may affect its reactivity and interactions.
4-Chloro-3-(phenylsulfanyl)-1H-indole: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness: this compound is unique due to the specific combination of substituents on the indole ring, which imparts distinct chemical reactivity and potential biological activities. The presence of the chlorine atom, methyl group, and phenylsulfanyl group together creates a compound with unique steric and electronic characteristics, making it valuable for various applications.
Propiedades
| 628736-19-6 | |
Fórmula molecular |
C15H12ClNS |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H12ClNS/c1-10-15(18-11-6-3-2-4-7-11)14-12(16)8-5-9-13(14)17-10/h2-9,17H,1H3 |
Clave InChI |
RZEACIGGLHXHIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC=C2Cl)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)

![Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine](/img/structure/B12895906.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
